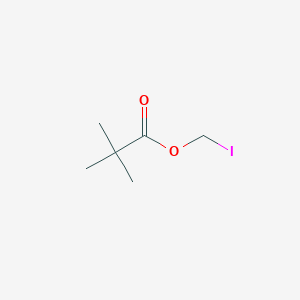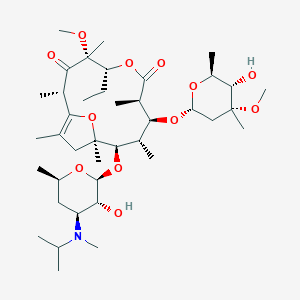![molecular formula C10H14N2O3 B139756 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid CAS No. 129018-80-0](/img/structure/B139756.png)
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, also known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat ventricular arrhythmias. Mexiletine is a sodium channel blocker that works by reducing the influx of sodium ions into the cardiac cells, thereby reducing the excitability of the heart muscle.
Mécanisme D'action
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid works by blocking the voltage-gated sodium channels in cardiac cells and sensory neurons. This reduces the influx of sodium ions into the cells, thereby reducing the excitability of the cells. In cardiac cells, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid specifically targets the fast sodium channels, which are responsible for the rapid depolarization phase of the action potential. By blocking these channels, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid reduces the conduction velocity and refractoriness of the cardiac cells, thereby preventing the occurrence of ventricular arrhythmias.
Effets Biochimiques Et Physiologiques
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and duration of the action potential in cardiac cells, as well as to reduce the refractory period of the cells. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been shown to reduce the frequency and severity of ventricular arrhythmias, as well as to improve the left ventricular function in patients with heart failure. In sensory neurons, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to reduce the amplitude and duration of the action potential, as well as to reduce the excitability of the cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established antiarrhythmic drug that has been extensively studied in both animal models and human trials. This makes it a useful tool for studying the mechanisms of ventricular arrhythmias and for testing the efficacy of new antiarrhythmic drugs. One limitation is that 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a relatively narrow therapeutic window, meaning that it can easily cause toxic effects if the dosage is not carefully monitored. This can make it difficult to use in lab experiments where precise dosing is required.
Orientations Futures
There are a number of future directions for research on 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid. One direction is to study its potential use in treating other types of arrhythmias, such as atrial fibrillation. Another direction is to study its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Additionally, there is a need for further research on the mechanisms of action of 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, particularly in terms of its effects on ion channels and intracellular signaling pathways. Finally, there is a need for the development of new drugs that are more selective and have fewer side effects than 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid.
Méthodes De Synthèse
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid is synthesized by reacting 2-(methylamino)ethanol with 5-amino-2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid in its pure form.
Applications De Recherche Scientifique
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias caused by various underlying conditions such as ischemic heart disease, cardiomyopathy, and long QT syndrome. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been studied for its potential use in treating neuropathic pain, as it has been shown to block the sodium channels in sensory neurons.
Propriétés
Numéro CAS |
129018-80-0 |
|---|---|
Nom du produit |
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid |
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-amino-2-[2-(methylamino)ethoxy]benzoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-4-5-15-9-3-2-7(11)6-8(9)10(13)14/h2-3,6,12H,4-5,11H2,1H3,(H,13,14) |
Clé InChI |
HEOZIEYPTOWDLF-UHFFFAOYSA-N |
SMILES |
CNCCOC1=C(C=C(C=C1)N)C(=O)O |
SMILES canonique |
CNCCOC1=C(C=C(C=C1)N)C(=O)O |
Synonymes |
Benzoic acid, 5-amino-2-[2-(methylamino)ethoxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



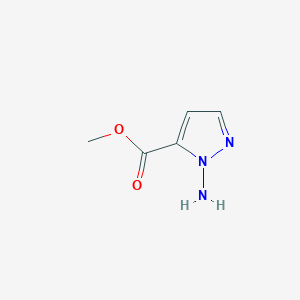

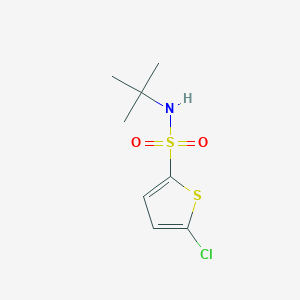


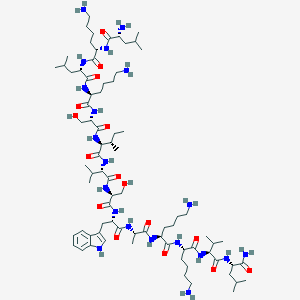
![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)
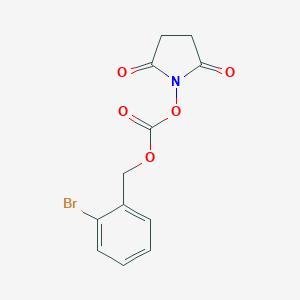
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
